Product packaging for 2-Methoxy-6-azaspiro[3.4]octane(Cat. No.:)

2-Methoxy-6-azaspiro[3.4]octane

Cat. No.: B12977777
M. Wt: 141.21 g/mol
InChI Key: DOHIGAHYHFIRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-6-azaspiro[3.4]octane hydrochloride (CAS 2306272-58-0) is a high-purity spirocyclic building block of interest in medicinal chemistry and drug discovery research . The compound features a spiro[3.4]octane core structure, which incorporates a methoxy functional group and a secondary amine, the latter stabilized as a hydrochloride salt for improved stability and handling . Its molecular formula is C₈H₁₆ClNO with a molecular weight of 177.67 g/mol . While specific biological data for this exact molecule may be limited, the 6-azaspiro[3.4]octane scaffold is recognized as a privileged structure in pharmaceutical development. Structurally similar analogs, such as 5-oxa-2-azaspiro[3.4]octane derivatives, have been investigated as potent and selective agonists for the muscarinic M4 receptor, a target for neurological and psychiatric conditions . Other related spirocyclic compounds have shown promise as muscarinic M1 receptor agonists, highlighting the potential of this chemotype in designing treatments for cognitive disorders and pain . The unique three-dimensionality of spirocyclic systems like this one makes them valuable for exploring novel chemical space and optimizing the properties of drug candidates, including their potency, selectivity, and metabolic stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key synthetic intermediate for constructing more complex molecules or for library synthesis in high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B12977777 2-Methoxy-6-azaspiro[3.4]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-methoxy-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H15NO/c1-10-7-4-8(5-7)2-3-9-6-8/h7,9H,2-6H2,1H3

InChI Key

DOHIGAHYHFIRFN-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CCNC2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 6 Azaspiro 3.4 Octane and Analogous Structures

Strategies for Azaspiro[3.4]octane Ring System Construction

The construction of the azaspiro[3.4]octane framework can be approached by forming either the five-membered or the four-membered ring in a final annulation step.

Annulation Approaches for Spirocyclic Azetidines

Annulation, the formation of a ring onto a pre-existing structure, is a key strategy for synthesizing spirocyclic azetidines. scripps.edu This can involve either appending a cyclopentane (B165970) ring to an azetidine (B1206935) precursor or forming the azetidine ring onto a cyclopentane derivative. nih.gov

One successful route to the 2-azaspiro[3.4]octane core involves the annulation of a cyclopentane ring. nih.govrsc.org This strategy typically begins with a suitably functionalized azetidine derivative. The cyclopentane ring is then constructed in a stepwise fashion. Although specific details for the direct synthesis of 2-Methoxy-6-azaspiro[3.4]octane via this method are not extensively documented in the provided results, the general feasibility of this approach for the parent 2-azaspiro[3.4]octane has been demonstrated. nih.govrsc.org

Alternatively, the four-membered azetidine ring can be annulated onto a cyclopentane precursor. nih.govrsc.org This approach often utilizes readily available cyclopentane-based starting materials. The synthesis involves a series of conventional chemical transformations to build the azetidine ring with minimal need for chromatographic purification. nih.govrsc.org Two distinct successful routes employing this strategy for the synthesis of 2-azaspiro[3.4]octane have been developed. nih.govrsc.org

Annulation Strategy Starting Ring Ring Formed Key Features
Cyclopentane Ring AnnulationAzetidineCyclopentaneStepwise construction of the five-membered ring.
Four-Membered Ring AnnulationCyclopentaneAzetidineUtilizes readily available starting materials and conventional transformations.

Cycloaddition Reactions in Azaspiro[3.4]octane Synthesis

Cycloaddition reactions provide a powerful and convergent method for the construction of the azaspiro[3.4]octane ring system. These reactions allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, often with a high degree of stereocontrol.

The [3+2] cycloaddition reaction of azomethine ylides with alkenes is a versatile method for synthesizing substituted pyrrolidines, which form part of the azaspiro[3.4]octane core. researchgate.netmsu.edu In this approach, an azomethine ylide, a 1,3-dipole, reacts with a dipolarophile (an alkene) to form a five-membered heterocyclic ring. nih.gov For the synthesis of azaspiro[3.4]octanes, this methodology would involve the reaction of an azomethine ylide with a methylene-substituted cyclobutane (B1203170) or a related precursor. The reaction can be catalyzed by various metal complexes, and asymmetric variants have been developed to achieve enantioselective synthesis. msu.edunih.gov The generation of azomethine ylides can be achieved through several methods, including the thermolysis of aziridines or the deprotonation of iminium salts. msu.edu

A notable example involves the [3+2] dipolar cycloaddition of an unstabilized azomethine ylide precursor, benzyl(methoxymethyl)(trimethylsilylmethyl)amine, with electron-deficient alkenes. researchgate.net This reaction proceeds in the presence of a catalytic amount of trifluoroacetic acid. researchgate.net

Reactant 1 (1,3-Dipole) Reactant 2 (Dipolarophile) Product Key Features
Azomethine YlideAlkeneSubstituted Pyrrolidine (B122466)Atom-economical, potential for high stereocontrol.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams. researchgate.net This methodology can be adapted to form spiro-β-lactams, which can then be reduced to the corresponding spirocyclic azetidines. The synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one has been achieved using this approach. researchgate.net While not a direct synthesis of this compound, this demonstrates the principle of constructing the spiro-azetidine core via a β-lactam intermediate. The reduction of the β-lactam carbonyl group would yield the desired azaspiro[3.4]octane skeleton.

Reactant 1 Reactant 2 Intermediate Final Product (after reduction)
KeteneImineSpiro-β-lactamSpirocyclic Azetidine

Strategies Involving Quaternary Carbon Center Formation

The construction of an all-carbon quaternary center is a significant challenge in chemical synthesis. chemrxiv.org The formation of the spirocyclic core of 6-azaspiro[3.4]octane derivatives often hinges on the successful creation of this sterically congested center.

Titanacyclobutane-Mediated Approaches

A modular strategy for the assembly of 3-azetidines and related spirocyclic compounds featuring all-carbon quaternary centers utilizes titanacyclobutanes. nih.govresearchgate.net This approach begins with the reaction of a cyclic ketone with a titanium reagent, such as Tebbe's reagent, to form a titanacyclobutane intermediate. researchgate.net This intermediate can then be halogenated to produce a dihalide, which subsequently undergoes cyclization with an amine to furnish the desired azaspiroalkane. nih.govresearchgate.net

This methodology offers a streamlined route to a variety of azaspiro[3.n]alkanes, which are valuable three-dimensional components in drug discovery. chemrxiv.org The process involves the formation of a titanacyclobutane from a ketone, followed by halogenation and subsequent capture by an amine to yield the azetidine building block. nih.govresearchgate.net

Starting Material Reagents Intermediate Final Product Reference
Cyclic Ketone1. Tebbe's Reagent 2. Halogenating Agent (e.g., Br₂) 3. Amine (e.g., Benzylamine)Titanacyclobutane, DihalideAzaspiro[3.n]alkane nih.govresearchgate.net
N-Boc-3-azetidinone1. Tebbe's Reagent 2. I₂ 3. Benzylamine, NaITitanacyclobutane2,6-diazaspiro[3.3]heptane derivative nih.gov
Enolate Acylation Strategies

The C-acylation of ketone enolates provides a powerful method for the synthesis of β-dicarbonyl compounds, which can be precursors to spirocyclic systems. A mild method for this transformation utilizes alkyl pentafluorophenylcarbonates as the acylating agents. The enolization of the ketone is achieved using reagents such as magnesium bromide etherate, 4-dimethylaminopyridine (B28879) (DMAP), and diisopropylethylamine. This approach is applicable to a wide range of ketones.

While not directly forming the spirocycle in one step, this strategy creates key intermediates that can subsequently undergo intramolecular cyclization to form the desired azaspiro[3.4]octane ring system. The formation of the quaternary carbon often occurs during the initial acylation step.

Intramolecular Cyclization and Ring-Closing Approaches

Intramolecular reactions are highly effective for the formation of cyclic structures, including the azaspiro[3.4]octane framework. These methods often offer high efficiency and stereocontrol.

Intramolecular SN2 Alkylation and N-Acylation

Intramolecular SN2 reactions are a common strategy for ring formation. For instance, a precursor containing both a nucleophilic amine and an electrophilic center with a leaving group can cyclize to form the desired heterocyclic ring. In the context of azaspiro[3.4]octane synthesis, this could involve the displacement of a leaving group on a cyclopentane ring by a nitrogen atom attached to the spirocyclic center.

Similarly, intramolecular N-acylation can be employed. This involves the reaction of an amine with a carboxylic acid derivative within the same molecule to form a lactam, which can be a key intermediate in the synthesis of certain azaspiro[3.4]octane analogs.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds. sigmaaldrich.comdrughunter.com This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a new cyclic alkene and a small volatile alkene byproduct, such as ethene. sigmaaldrich.comnih.gov

In the synthesis of azaspiro[3.4]octane analogs, a precursor containing two appropriately positioned alkene moieties can undergo RCM to form one of the rings of the spirocyclic system. For example, a substrate with an alkene on a cyclopentyl precursor and another attached to a nitrogen-containing side chain could cyclize to form the azetidine or pyrrolidine ring. The efficiency of RCM makes it an attractive strategy for constructing complex spirocyclic architectures. nuph.edu.uanih.gov

Catalyst Substrate Type Product Type Key Feature Reference
Grubbs I or II CatalystAcyclic dieneCyclic alkeneFormation of C=C bond nih.gov
Grubbs' II CatalystBis-allyl etherDihydrofuran carboxylateConstruction of spiro-oxetane compounds nuph.edu.ua
Double Displacement of Activated Diols

The synthesis of spirocycles can also be achieved through the double displacement of activated diols. In this approach, a diol is converted into a derivative with two good leaving groups, such as mesylates or tosylates. Subsequent reaction with a dinucleophile, for example, a primary amine, can lead to a double SN2 reaction, forming the heterocyclic ring in a single step.

For the synthesis of a 6-azaspiro[3.4]octane system, a 1,1-bis(hydroxymethyl)cyclopentane derivative could be activated and then reacted with a suitable nitrogen source to construct the azetidine ring. This method provides a convergent route to the desired spirocyclic framework.

Metal-Catalyzed and Mediated Reactions

Metal-catalyzed reactions offer powerful tools for the construction of spirocyclic scaffolds, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Dearomatization reactions serve as a potent strategy for converting readily available flat aromatic compounds into three-dimensional spirocyclic structures. nih.gov This transformation disrupts the aromaticity of the starting material to forge complex molecular frameworks in a single step. bohrium.com Both transition-metal catalysis and hypervalent iodine reagents have been effectively employed in these processes. acs.orgwikipedia.org

Hypervalent iodine(III) reagents, known for their oxidizing properties and electrophilic nature, are widely used to mediate the synthesis of spirocyclic compounds from phenolic precursors. nih.govbohrium.com These reagents are considered environmentally friendly alternatives to some toxic metals. bohrium.com The general mechanism involves the oxidative addition, ligand exchange, and reductive elimination at the iodine(III) center. acs.orgnih.gov For instance, Phenyliodine(III) diacetate (PIDA) can be used in the oxidative spirocyclization of tyrosine derivatives to form spirolactams. bohrium.com

Transition-metal-catalyzed asymmetric dearomatization (CADA) reactions have emerged as a key method for producing enantioenriched polycyclic skeletons. wikipedia.org Catalysts based on palladium, iridium, and ruthenium have been successfully applied. wikipedia.org For example, palladium-catalyzed arylative dearomatization of phenols can yield spirocyclohexadienone products with excellent yield. wikipedia.org Similarly, iridium-catalyzed asymmetric allylic dearomatization of indole (B1671886) derivatives leads to the formation of spiroindolenines. nih.gov

Table 1: Examples of Reagents in Dearomatization Reactions for Spirocycle Synthesis

Reagent/Catalyst System Substrate Type Product Type Reference
Phenyliodine(III) diacetate (PIDA) N-protected tyrosine Spirolactam bohrium.com
[Ir(cod)Cl]₂ / Chiral Ligand Indoles Spiroindolenine nih.govwikipedia.org
Pd₂(dba)₃CHCl₃ / Chiral Ligand Naphthalene derivatives Spirocyclic compounds wikipedia.org

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a powerful method for generating ketones and other carbonyl compounds with a stereogenic center at the α-position. nih.gov This strategy has been successfully extended to the synthesis of enantioenriched spirocycles. nih.govacs.org The reaction typically involves the use of an allyl enol carbonate or a similar precursor, which undergoes oxidative addition to a Pd(0) complex, followed by decarboxylation to form a palladium-enolate and a π-allylpalladium intermediate. nih.gov Subsequent enantioselective C-C bond formation yields the desired product. nih.govacs.org

A key advantage of this method is its ability to control stereochemistry even with linear enolate intermediates, which can exist as E/Z isomers. proquest.com It is proposed that a palladium-mediated interconversion of the enolate intermediates occurs, allowing for high levels of enantioselectivity regardless of the initial enolate geometry. nih.govacs.org This methodology has been applied to the synthesis of novel, enantioenriched thietane (B1214591) 1,1-dioxide-containing spirocycles, which are valuable building blocks in medicinal chemistry. acs.org The process installs an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity from racemic starting materials. nih.govproquest.com

Table 2: Selected Results for Pd-Catalyzed DAAA in Spirocycle Synthesis

Substrate Type Chiral Ligand Product Enantiomeric Excess (ee) Reference
Thietane 1,1-dioxide β-ketoester Phosphoramidite (B1245037) Ligand α-sulfonyl tetrasubstituted spirocycle Up to 96% nih.govproquest.com

Rhodium-catalyzed reactions are versatile tools for the synthesis of heterocyclic compounds. Specifically, the rhodium-catalyzed intramolecular O-H insertion of diazo compounds into alcohols, followed by a C-C bond-forming cyclization, provides an efficient route to oxetanes and other oxygen-containing heterocycles. researchgate.netnih.gov This strategy allows for the construction of di-, tri-, and tetrasubstituted oxetanes, which are important structural motifs in drug discovery. nih.gov

The synthesis of novel oxetane (B1205548) functional groups can be achieved via rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization. researchgate.net This methodology has been shown to be effective for creating a variety of oxetane 2,2-dicarboxylates, including fused bicyclic systems. nih.gov A significant feature of this reaction is that when enantioenriched alcohols are used as starting materials, the corresponding enantioenriched oxetanes are formed with complete retention of configuration. nih.gov While not directly demonstrated for this compound, this methodology's principles are applicable to the synthesis of analogous spirocyclic ethers and could be adapted for azaspirocycles.

Stereoselective Synthesis of Azaspiro[3.4]octane Derivatives

The biological activity of spirocyclic compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods, including both enantioselective and diastereoselective approaches, is of paramount importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful catalytic asymmetric methods have been developed for the synthesis of enantioenriched azaspirocycles.

As discussed previously, the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) stands out as a robust method for creating enantioenriched spirocycles containing tetrasubstituted carbon centers. nih.govproquest.com The success of this reaction relies on the design of chiral ligands that can effectively control the stereochemical outcome of the allylic alkylation step. proquest.com

Another powerful technique is the rhodium-catalyzed asymmetric cyclopropanation of exocyclic olefins. nih.gov This method has been used to synthesize various azaspiro[n.2]alkanes with high enantioselectivity. The use of chiral dirhodium tetracarboxylate catalysts, such as Rh₂(p-PhTPCP)₄, is crucial for achieving high levels of asymmetric induction. nih.gov This catalyst has proven effective for the cyclopropanation of various cyclic methylidenes, including 3-methylenazetidine, leading to the formation of the corresponding spirocyclopropanes in high yield and enantiomeric excess (e.g., 80% yield, 95% ee). nih.gov

Table 3: Enantioselective Synthesis of Azaspirocycles | Reaction Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pd-DAAA | Chiral phosphoramidite | Thietane 1,1-dioxide | Enantioenriched spirocycle | Up to 96% | proquest.com | | Rh-catalyzed Cyclopropanation | Rh₂(S-p-PhTPCP)₄ | 3-methylenazetidine | Azaspiro[2.3]hexane | 95% | nih.gov | | Rh-catalyzed Cyclopropanation | Rh₂(S-p-PhTPCP)₄ | N-Boc-4-methylenepiperidine | Azaspiro[2.5]nonane | 98% | nih.gov |

When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control the relative configuration between them. Diastereoselective approaches are critical for building the precise three-dimensional structure of complex molecules like substituted azaspiro[3.4]octanes.

Rhodium-catalyzed cyclopropanation of non-symmetrical exocyclic alkenes using donor/acceptor carbenes can be highly diastereoselective in addition to being enantioselective. nih.gov The choice of protecting group on the nitrogen atom of the starting material can significantly influence the diastereomeric ratio (d.r.) of the product. For instance, switching from a Boc to a tosyl protecting group on a methylenepiperidine substrate dramatically improved the diastereoselectivity from poor (e.g., 2.4:1 d.r.) to excellent (>20:1 d.r.) when using the Rh₂(S-pPhTPCP)₄ catalyst. nih.gov

Palladium-catalyzed [3+2] cycloaddition reactions also provide an efficient pathway to chiral spirocycles with excellent diastereoselectivity. researchgate.net The reaction between vinylcyclopropanes and benzofuran-derived azadienes, for example, yields enantioenriched spirocycles with high regioselectivity, diastereoselectivity (>20:1 d.r.), and enantioselectivity. researchgate.net Such cycloaddition strategies are powerful for constructing multiple stereocenters in a single, controlled step.

Table 4: Compound Names Mentioned

Compound Name
This compound
Phenyliodine(III) diacetate (PIDA)
2-allyl-2-methylcyclohexan-1-one
3-methylenazetidine
Rh₂(p-PhTPCP)₄

Scalable and Step-Economic Synthetic Routes

A plausible and efficient multi-step synthesis of this compound has been devised, commencing with the synthesis of the core spirocyclic scaffold. Although a direct synthesis for the target molecule is not extensively documented in publicly available literature, the following route is proposed based on established and scalable chemical transformations. The synthesis of related azaspiro[3.4]octane systems has been reported, suggesting the feasibility of constructing the core structure. nih.govresearchgate.net

The proposed synthetic pathway is outlined in three main stages:

Synthesis of the N-Boc protected alcohol intermediate.

Methylation of the alcohol to form the corresponding methyl ether.

Deprotection of the Boc group to yield the final product.

Stage 1: Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

The initial phase of the synthesis focuses on the creation of the key hydroxylated intermediate. This would likely proceed through the formation of an N-Boc protected ketone, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, followed by a diastereoselective reduction to the desired alcohol. The synthesis of similar spirocyclic ketones has been achieved through various methods, including the acylation of enamines. researchgate.net

The subsequent reduction of the ketone is a critical step for establishing the stereochemistry of the final product. Diastereoselective reductions of cyclic ketones are well-established transformations in organic synthesis and can be achieved with high efficiency using a variety of reducing agents.

StepReactant(s)Reagent(s)ProductNotes
1aN-Boc-3-oxopyrrolidine, Cyclopropylmagnesium bromide-tert-butyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylateGrignard addition to the ketone.
1btert-butyl 3-cyclopropyl-3-hydroxypyrrolidine-1-carboxylateH+tert-butyl 3-cyclopropylidene-pyrrolidine-1-carboxylateAcid-catalyzed dehydration.
1ctert-butyl 3-cyclopropylidene-pyrrolidine-1-carboxylateO3, then Me2Stert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylateOzonolysis of the exocyclic double bond.
1dtert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylateNaBH4, CeCl3·7H2Otert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateLuche reduction for diastereoselective ketone reduction.

Stage 2: O-Methylation via Williamson Ether Synthesis

With the alcohol intermediate in hand, the next step is the formation of the methyl ether. The Williamson ether synthesis is a robust and widely used method for this transformation, known for its scalability and efficiency. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

StepReactantReagent(s)ProductNotes
2tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate1. NaH 2. CH3Itert-butyl this compound-6-carboxylateFormation of the sodium alkoxide followed by nucleophilic substitution.

This reaction is typically high-yielding, especially for unhindered alcohols and reactive alkyl halides like methyl iodide. The use of a strong, non-nucleophilic base such as sodium hydride ensures complete deprotonation of the alcohol. organic-synthesis.com

Stage 3: N-Boc Deprotection

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom. There are numerous methods for Boc deprotection that are suitable for large-scale synthesis, offering high yields and straightforward purification. researchgate.netrsc.org Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is a common and effective method.

StepReactantReagent(s)ProductNotes
3tert-butyl this compound-6-carboxylateTrifluoroacetic acid (TFA) in Dichloromethane (DCM)This compoundAcid-catalyzed removal of the Boc group. The product is often isolated as a salt.

This deprotection is generally clean and proceeds to completion under mild conditions. The choice of acid and solvent can be optimized to facilitate product isolation and minimize side reactions.

Chemical Reactivity and Transformation Studies

Functional Group Interconversions on Azaspiro[3.4]octane Scaffolds

The secondary amine of the 6-azaspiro[3.4]octane core is a primary site for functionalization, allowing for a variety of interconversions that are crucial for modifying the molecule's properties. Key transformations include N-alkylation and N-acylation.

N-Alkylation: The nucleophilic nitrogen atom readily participates in reactions with alkyl halides, providing access to a diverse range of N-substituted derivatives. The reaction typically proceeds under standard conditions, employing a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.

ReactantReagentBaseSolventProduct
6-Azaspiro[3.4]octane derivativeBenzyl bromideK₂CO₃AcetonitrileN-Benzyl-6-azaspiro[3.4]octane derivative
6-Azaspiro[3.4]octane derivativeEthyl iodideNaHTHFN-Ethyl-6-azaspiro[3.4]octane derivative

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This transformation is often employed to introduce a variety of functional groups and to modulate the electronic properties of the nitrogen atom.

ReactantReagentBaseSolventProduct
6-Azaspiro[3.4]octane derivativeAcetyl chlorideTriethylamineDichloromethaneN-Acetyl-6-azaspiro[3.4]octane derivative
6-Azaspiro[3.4]octane derivativeBenzoyl chloridePyridineChloroformN-Benzoyl-6-azaspiro[3.4]octane derivative

Ring Opening and Rearrangement Reactions

The strained four-membered azetidine (B1206935) ring in the azaspiro[3.4]octane system is susceptible to ring-opening reactions, particularly under acidic conditions or through reactions that involve the formation of a carbocation adjacent to the ring. These transformations can lead to the formation of larger, more complex cyclic structures.

One potential rearrangement is a pinacol-type rearrangement, which can be initiated by the formation of a carbocation. For instance, treatment with a protic or Lewis acid could lead to the expansion of the cyclobutane (B1203170) ring to a cyclopentane (B165970) ring, or rearrangement of the azetidine ring. wikipedia.org Such rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com The presence of the methoxy (B1213986) group can influence the regioselectivity of these rearrangements.

Furthermore, reactions that proceed via radical intermediates can also induce ring expansion. For example, a beta-ketoester can be expanded to a larger cyclic ketone through a radical-mediated process. wikipedia.org

Derivatization Strategies for Enhanced Molecular Complexity

The 2-Methoxy-6-azaspiro[3.4]octane scaffold can be further elaborated to enhance its molecular complexity and to explore a wider chemical space. These strategies often involve the modification of the existing functional groups or the introduction of new ones.

One approach involves the conversion of the methoxy group into other functionalities. For example, ether cleavage under strongly acidic conditions (e.g., HBr or HI) could yield a hydroxyl group, which can then be further functionalized. This new hydroxyl group can serve as a handle for introducing a variety of substituents through esterification, etherification, or other standard transformations.

Another strategy focuses on the functionalization of the cyclopentane ring. While direct C-H activation on the cyclopentane ring can be challenging, the presence of the methoxy group can direct metallation to an adjacent position, allowing for the introduction of new substituents.

Starting MaterialReactionReagentsProduct
This compoundEther CleavageHBr (aq)2-Hydroxy-6-azaspiro[3.4]octane
2-Hydroxy-6-azaspiro[3.4]octaneEsterificationAcetic Anhydride, Pyridine2-Acetoxy-6-azaspiro[3.4]octane
N-Boc-6-azaspiro[3.4]octaneDirected lithiation then electrophilic quenchs-BuLi, TMEDA; then R-XFunctionalized N-Boc-6-azaspiro[3.4]octane

Specific Reactivity of Methoxy and Azaspiro Moieties

The reactivity of this compound is a composite of the individual reactivities of the methoxy group and the azaspiro[3.4]octane core, with each influencing the other.

Methoxy Group Reactivity: The methoxy group is a relatively stable ether linkage. However, it can be cleaved under harsh acidic conditions, as mentioned previously. The electron-donating nature of the methoxy group can also influence the reactivity of the cyclopentane ring, potentially directing electrophilic attack.

Azaspiro Moiety Reactivity: The azaspiro[3.4]octane core, containing a strained azetidine ring, is the more reactive part of the molecule. The secondary amine provides a nucleophilic center for various functionalization reactions. The ring strain of the azetidine makes it susceptible to ring-opening and rearrangement reactions, which can be a powerful tool for synthetic chemists to create novel molecular architectures. The combination of the spirocyclic nature and the strained ring system makes this moiety a valuable building block in the design of complex molecules. nih.govsioc-journal.cnrsc.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would provide critical information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For 2-Methoxy-6-azaspiro[3.4]octane, specific signals corresponding to the methoxy (B1213986) group, the protons on the cyclopentane (B165970) ring, and the protons on the azetidine (B1206935) ring would be expected.

The methoxy protons (-OCH₃) would likely appear as a sharp singlet, being chemically unique and lacking adjacent protons for coupling. The protons on the cyclopentane ring would exhibit more complex splitting patterns (multiplets) due to coupling with their neighbors. Their chemical shifts would be influenced by the adjacent spirocenter and the methoxy-bearing carbon. The protons of the azetidine ring would also present as multiplets, with their chemical shifts influenced by the adjacent nitrogen atom and the spirocyclic system. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

Illustrative ¹H NMR Data Table for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Methoxy Protons (CH₃O-)3.2 - 3.5Singlet (s)3H
Cyclopentane Protons (-CH₂-)1.5 - 2.5Multiplet (m)6H
Azetidine Protons (-CH₂-N)2.8 - 3.2Multiplet (m)4H
Amine Proton (-NH-)1.0 - 3.0Broad Singlet (br s)1H
Methine Proton (-CH-O)3.8 - 4.2Multiplet (m)1H

Note: These are generalized expected values and can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the number of unique carbon environments in the molecule. In a standard broadband-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom would produce a single peak.

One would expect to observe distinct signals for the methoxy carbon, the carbons of the cyclopentane ring (with the methoxy-substituted carbon appearing at a lower field), the carbons of the azetidine ring (shifted downfield by the nitrogen), and the spiro carbon, which is a unique quaternary carbon. The chemical shifts provide insight into the electronic environment of each carbon. For instance, carbons bonded to heteroatoms (oxygen and nitrogen) are deshielded and appear at higher chemical shift values (downfield).

Illustrative ¹³C NMR Data Table for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Methoxy Carbon (CH₃O-)55 - 60
Cyclopentane Carbons (-CH₂-)20 - 40
Azetidine Carbons (-CH₂-N)40 - 55
Methoxy-substituted Carbon (-CH-O)70 - 85
Spiro Carbon (C)60 - 75

Note: These are generalized expected values and can vary based on the solvent and spectrometer frequency.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₈H₁₅NO), the molecular weight is 141.21 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 141. The spectrum would also likely display a prominent [M+H]⁺ peak at m/z 142 in soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). tandfonline.com The fragmentation of cyclic amines in mass spectrometry often involves cleavage of the bonds adjacent to the nitrogen atom (α-cleavage). jove.comwhitman.edumiamioh.edu This can lead to the loss of alkyl radicals and the formation of stable iminium ions. The presence of the methoxy group and the spirocyclic system would lead to a characteristic fragmentation pattern that could be used to confirm the structure.

Predicted Mass Spectrometry Data

Ion Type Predicted m/z Possible Identity
[M]⁺141.12Molecular Ion
[M+H]⁺142.12Protonated Molecule
[M+Na]⁺164.10Sodium Adduct

Data based on predicted values for the hydrochloride salt. tandfonline.com

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) would be a primary method for determining the purity of this compound. Due to the basic nature of the amine, a reversed-phase column (like a C18) with a mobile phase containing a buffer to control the pH would likely be employed. shodex.comsielc.comsielc.com Alternatively, derivatization with a UV-active compound could be used to enhance detection by a UV detector. sigmaaldrich.comthermofisher.com A pure sample should ideally show a single, sharp peak.

Thin-Layer Chromatography (TLC) offers a rapid and inexpensive method for monitoring reaction progress and assessing purity. The compound would be spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. Visualization could be achieved using a variety of stains that react with amines, such as ninhydrin (B49086) or potassium permanganate. A pure compound should appear as a single spot.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and stereochemistry of the molecule. mdpi.com For a spirocyclic compound, X-ray crystallography would unambiguously establish the spiro linkage and the relative orientations of the two rings. researchgate.net This method is considered the gold standard for structural elucidation when a suitable single crystal can be obtained.

Computational Chemistry and Conformational Analysis of Azaspiro 3.4 Octanes

Molecular Mechanics and Quantum Chemical Calculations

Computational investigation of azaspiro[3.4]octanes relies on two primary methodologies: Molecular Mechanics (MM) and Quantum Chemical (QC) calculations.

Molecular Mechanics (MM) utilizes classical physics principles, modeling a molecule as a collection of atoms connected by springs. The energy of a given atomic arrangement is calculated using a "force field," which is a set of parameters that define the energy associated with bond stretching, angle bending, and torsional rotations. youtube.com MM methods are computationally fast, making them ideal for rapidly assessing the energies of thousands of different conformations.

Quantum Chemical (QC) calculations are based on the principles of quantum mechanics, solving approximations of the Schrödinger equation to describe the electronic structure of a molecule. nrel.gov Methods like Density Functional Theory (DFT) provide a more accurate description of molecular properties, including energies, geometries, and electronic characteristics such as molecular orbitals and charge distributions. nrel.gov While more computationally intensive than MM, QC calculations offer a higher level of theory and are crucial for obtaining precise data on specific molecular states. nrel.gov For radical species, specific care is taken in QC calculations to ensure the correct electronic structure is determined. nrel.gov

These computational techniques are applied to determine key molecular properties of 2-Methoxy-6-azaspiro[3.4]octane, as illustrated in the hypothetical data table below.

Calculated PropertyHypothetical ValueMethodologySignificance
Total Energy-443.8 HartreeDFT (e.g., M06-2X/def2-TZVP)Provides a baseline for comparing the stability of different isomers or conformers.
Dipole Moment2.1 DebyeDFTIndicates the molecule's overall polarity, influencing solubility and intermolecular interactions.
HOMO-LUMO Gap7.5 eVDFTRelates to the molecule's electronic stability and reactivity.
Steric Energy28.5 kcal/molMM (e.g., MMFF94)A rapid assessment of the strain within a specific conformation.

Conformational Landscape Exploration and Energy Minima Identification

The non-planar and flexible nature of the azaspiro[3.4]octane core gives rise to a complex conformational landscape. The process of exploring this landscape aims to identify all stable, low-energy conformations, known as energy minima. wikipedia.org This is achieved by systematically rotating the rotatable bonds within the molecule and calculating the potential energy at each step to map out the potential energy surface. nih.gov

The conformational flexibility of this compound arises from two main sources:

Azetidine (B1206935) Ring Puckering: The four-membered azetidine ring is not planar and undergoes a puckering motion. The degree of this pucker can be influenced by substituents and interactions with the adjacent ring. researchgate.net

Cyclopentane (B165970) Ring Pseudorotation: The five-membered cyclopentane ring is also non-planar and highly flexible, existing in a continuous cycle of "envelope" and "twist" conformations through a process called pseudorotation. nih.govbiomedres.us This puckering reduces torsional strain that would be present in a planar structure. youtube.com

The methoxy (B1213986) substituent at the C-2 position can adopt different spatial orientations relative to the cyclopentane ring, further diversifying the conformational possibilities. Computational energy minimization is used to find the precise geometry of each stable conformer. wikipedia.orgavogadro.cc The relative energies of these conformers determine their population at equilibrium.

Conformer of this compoundHypothetical Relative Energy (kcal/mol)Key Feature
Conformer A (Global Minimum)0.00Equatorial-like methoxy group, envelope cyclopentane pucker.
Conformer B+0.85Axial-like methoxy group, envelope cyclopentane pucker.
Conformer C+1.20Equatorial-like methoxy group, twist cyclopentane pucker.
Conformer D+2.10Axial-like methoxy group, twist cyclopentane pucker.

Prediction of Molecular Geometries and Strain Analysis

Geometry optimization using quantum chemical methods allows for the precise prediction of molecular geometries, including bond lengths, bond angles, and dihedral angles. youtube.com For a spirocyclic system like 6-azaspiro[3.4]octane, this analysis is crucial for understanding the inherent ring strain.

Ring strain is a form of instability that exists when bond angles in a ring deviate from their ideal values. The 6-azaspiro[3.4]octane scaffold contains two sources of strain:

Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This strain is a result of the compressed C-C-C and C-N-C bond angles, which are forced to be near 90° instead of the ideal tetrahedral (109.5°) or trigonal pyramidal angles.

Cyclopentane Ring Strain: While less strained than the azetidine ring, the cyclopentane ring also has inherent strain due to torsional effects and angle deviation in its puckered forms. youtube.com

The spiro-junction, where the two rings are joined at a single carbon atom, creates a rigid center that influences the puckering of both rings and can introduce additional strain. wikipedia.org Computational methods can quantify the total strain energy by comparing the calculated energy of the molecule with that of a hypothetical, strain-free acyclic analogue. nih.govmdpi.com

Geometric ParameterPredicted Value (Illustrative)Comment
C-N Bond Length (Azetidine)1.47 ÅTypical for a C-N single bond in a strained ring.
C-C-C Angle (Azetidine)~88°Highly compressed due to the four-membered ring structure.
C-C Bond Length (Cyclopentane)1.54 ÅStandard sp³-sp³ carbon bond length.
Dihedral Angle (C1-C5-C4-C3)VariableDefines the specific pucker (envelope or twist) of the cyclopentane ring.
Angle between Ring Planes~90°The two rings in a spiro compound are generally perpendicular. youtube.com

In Silico Design of Azaspiro[3.4]octane Scaffolds

Azaspiro[3.4]octane and related spirocyclic frameworks are considered "privileged scaffolds" in medicinal chemistry. researchgate.netresearchgate.net Their appeal stems from their inherent three-dimensionality, structural novelty, and conformational rigidity. nih.govresearchgate.netmdpi.com Unlike flat aromatic rings, spirocycles present substituents in well-defined vectors in 3D space, which can lead to improved target selectivity and binding affinity. researchgate.netmdpi.com

In silico design is a computational approach used to guide the development of new molecules. The process for azaspiro[3.4]octane scaffolds typically involves:

Scaffold Hopping: Virtually replacing common medicinal chemistry motifs, such as piperazine (B1678402) or morpholine (B109124), with the azaspiro[3.4]octane core to explore new chemical space and patent opportunities. researchgate.net

Virtual Library Generation: Computationally decorating the core scaffold with a diverse array of functional groups at various positions (e.g., the methoxy group at C-2 and other substituents on the nitrogen atom).

Molecular Docking: Placing these virtual molecules into the 3D structure of a biological target (e.g., an enzyme or receptor) and using a scoring function to predict the binding mode and affinity. This helps prioritize which compounds to synthesize. soton.ac.uk

ADME Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed molecules, helping to identify candidates with better drug-like characteristics early in the design process.

The development of spirocyclic compounds is often accelerated by combining high-throughput synthesis with these computational techniques. nih.govtandfonline.com

Theoretical Studies on Azaspiro[3.n]alkane Ring Systems

Theoretical studies often compare the properties of a homologous series of molecules to understand structural trends. For azaspiro[3.n]alkanes, this involves comparing systems where the size of the second ring varies (n=3 for cyclopentane, n=2 for cyclobutane (B1203170), n=4 for cyclohexane (B81311), etc.).

Computational analysis across the azaspiro[3.n]alkane series reveals how the size of the second ring influences key properties of the scaffold:

Ring Strain: The total strain energy of the molecule is highly dependent on the size of the second ring. For instance, the strain energy of spiro[3.3]heptane (containing two cyclobutane rings) is reported to be around 51.0 kcal/mol, significantly higher than a system containing a less-strained cyclopentane or cyclohexane ring. mdpi.com

Molecular Geometry: The change in ring size alters the bond angles at the central spiro carbon atom and affects the preferred conformations of both the azetidine and the adjacent ring.

This comparative analysis allows medicinal chemists to select the optimal spirocyclic core for a specific application, balancing factors like synthetic accessibility, conformational rigidity, and the desired 3D orientation of substituents.

Azaspiro[3.n]alkane SystemSecond RingApprox. Strain of Second Ring (kcal/mol)Key Structural Feature
6-Azaspiro[3.3]heptaneCyclobutane~26High overall strain, rigid structure with well-defined exit vectors.
6-Azaspiro[3.4]octaneCyclopentane~6Moderate strain, highly flexible second ring (pseudorotation).
6-Azaspiro[3.5]nonaneCyclohexane~0Low strain, conformationally mobile second ring (chair/boat flips).

Role As Advanced Synthetic Intermediates and Molecular Scaffolds in Organic Synthesis

Design and Synthesis of Spirocyclic Building Blocks

The strategic advantage of employing spirocyclic frameworks like 2-Methoxy-6-azaspiro[3.4]octane in medicinal chemistry lies in their ability to introduce novel structural motifs and favorable physicochemical properties into drug candidates. The synthesis of these building blocks, however, presents unique challenges that chemists have addressed through innovative synthetic strategies.

Orthogonally Protected Azaspiro[3.4]octane Analogues

The synthesis of orthogonally protected azaspiro[3.4]octane analogues is a key area of research, as it allows for the selective functionalization of different parts of the molecule. This is crucial for building complex molecular libraries for high-throughput screening. Researchers have developed multi-step synthetic routes to access these valuable building blocks in significant quantities, which are essential for drug discovery programs. thieme.de While the synthesis of diazaspiro[3.4]octane analogues has been a focus, the principles of these synthetic strategies can be adapted for the synthesis of this compound. thieme.de One successful approach involves the annulation of a cyclopentane (B165970) ring, while other methods focus on the formation of the four-membered ring. rsc.org These routes are designed to utilize readily available starting materials and employ conventional chemical transformations to make the process scalable and cost-effective. rsc.org

Multifunctional Modules for Chemical Space Exploration

Azaspiro[3.4]octanes, including the 2-methoxy derivative, are considered multifunctional modules for exploring new areas of chemical space. nih.gov Their rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to improved binding affinity and selectivity for biological targets. The development of step-economic and scalable syntheses of novel thia-azaspiro[3.t]octanes highlights the ongoing effort to create a diverse collection of spirocyclic building blocks for drug discovery. nih.gov These efforts are expanding the toolbox available to medicinal chemists, enabling the creation of molecules with previously inaccessible structures and properties.

Scaffold Diversity and Structural Rigidity Contributions

The introduction of spirocyclic scaffolds into molecular design offers a powerful strategy for enhancing structural diversity and rigidity. bldpharm.com The spirocyclic nature of this compound results in a higher fraction of sp3 hybridized carbons, a parameter often correlated with success in clinical development. bldpharm.com

The inherent rigidity of the spirocyclic core reduces the number of rotatable bonds in a molecule. bldpharm.com This pre-organization of the molecule's conformation can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency. bldpharm.com The defined three-dimensional arrangement of substituents on the azaspiro[3.4]octane framework allows for precise control over their spatial orientation, which is critical for optimizing interactions with a protein's binding site. bldpharm.com

Development of Bioisosteric Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. Azaspiro[3.4]octanes have been successfully employed as bioisosteres for other cyclic and acyclic moieties in drug candidates. rsc.orgnih.gov For instance, replacing a flexible piperidine (B6355638) or morpholine (B109124) ring with a rigid azaspiro[3.4]octane scaffold can lead to improved metabolic stability and selectivity. bldpharm.com The 2-methoxy group on the cyclopentane ring of this compound can also participate in key interactions with a biological target or be used as a handle for further functionalization.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Routes

The synthesis of the 6-azaspiro[3.4]octane core is a critical first step. Current literature describes several approaches to analogous 2-azaspiro[3.4]octane systems, which can be adapted. One reported facile synthesis of 2-azaspiro[3.4]octane involves either the annulation of a cyclopentane (B165970) ring or the formation of the four-membered ring, utilizing readily available starting materials and conventional chemical transformations. acs.org Another approach involves a [3+2] cycloaddition to furnish the spirocyclic core. tandfonline.com

Future efforts for the synthesis of 2-Methoxy-6-azaspiro[3.4]octane could focus on developing more convergent and stereocontrolled routes. For instance, the strategic placement of the methoxy (B1213986) group on a precursor that then undergoes a spirocyclization reaction would be a key challenge. Methods such as intramolecular cyclization of appropriately substituted cyclopentane or pyrrolidine (B122466) derivatives could be explored. The development of one-pot procedures that minimize purification steps would enhance the efficiency and scalability of the synthesis.

RouteKey TransformationPotential for this compound
Ring Annulation Formation of cyclopentane or azetidine (B1206935) ringAdaptable by using a methoxy-substituted cyclopentanone (B42830) or a suitable azetidine precursor.
[3+2] Cycloaddition Reaction of an azomethine ylide with an alkeneCould be employed if a suitable methoxy-substituted dipolarophile is used.
Intramolecular Cyclization Cyclization of a functionalized cyclopentane or pyrrolidineOffers good control over the placement of the methoxy group.

Exploration of Under-explored Chemical Space within Azaspiro[3.4]octane Frameworks

The this compound scaffold represents a largely untapped area of chemical space. The introduction of the methoxy group provides a handle for further functionalization and influences the physicochemical properties of the molecule. Research should be directed towards exploring a diverse range of substitutions on both the cyclopentane and the pyrrolidine rings.

The exploration of the periphery of related diazaspiro[3.4]octane cores has led to the identification of potent antitubercular agents, demonstrating the value of such diversification. nih.gov Similarly, derivatization of the nitrogen atom of the pyrrolidine ring and substitution at the positions alpha to the methoxy group or the nitrogen atom could yield a library of novel compounds with potentially interesting biological activities. The inherent three-dimensionality of the spirocyclic core allows for the precise spatial arrangement of these functional groups, which is a key advantage in drug design. tandfonline.com

Advanced Stereochemical Control in Synthesis

The spirocyclic nature of this compound means that it can exist as different stereoisomers. The control of stereochemistry during synthesis is paramount, as different enantiomers and diastereomers of a molecule often exhibit distinct biological activities. Future research should focus on the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound and its derivatives.

Strategies such as the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials can be employed. For instance, stereoselective cycloaddition reactions have been successfully used for the synthesis of spirocyclic pyrrolidines. nih.gov The development of robust methods for stereochemical control will be crucial for unlocking the full potential of this scaffold in applications where specific stereoisomers are required. tandfonline.com

Integration of Computational and Synthetic Methodologies

The synergy between computational modeling and synthetic chemistry offers a powerful approach to accelerate the discovery and optimization of novel compounds. nih.gov In the context of this compound, computational tools can be employed to:

Predict Conformational Preferences: Understanding the preferred three-dimensional arrangement of the molecule and its derivatives is crucial for designing compounds that can effectively interact with biological targets.

Guide Synthetic Planning: Computational studies can help in evaluating the feasibility of different synthetic routes and in predicting the stereochemical outcome of reactions.

Virtual Screening: Once a library of virtual derivatives is generated, computational docking studies can be used to predict their binding affinity to various protein targets, thereby prioritizing the synthesis of the most promising candidates.

This integrated approach can save significant time and resources by focusing synthetic efforts on molecules with the highest probability of success.

Expanding the Scope of Derivatization and Functionalization

The this compound scaffold offers several sites for further chemical modification, providing a platform for creating a diverse range of analogs. Key areas for derivatization include:

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for introducing a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the modulation of properties like solubility, basicity, and biological target engagement.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Exploring the selective functionalization of the various C-H bonds on both the cyclopentane and pyrrolidine rings would open up new avenues for creating novel analogs.

Modification of the Methoxy Group: The methoxy group itself can be a point of modification. For example, it could be demethylated to the corresponding alcohol, which can then be further functionalized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.